molecular formula C9H17N B2572923 (2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine CAS No. 2248219-49-8

(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine

Cat. No. B2572923
CAS RN: 2248219-49-8
M. Wt: 139.242
InChI Key: GUFQZPVXILPTSZ-LJSVPSOQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine, also known as Bicuculline, is a natural alkaloid that is commonly used in scientific research to study the effects of GABAergic neurotransmission. This compound is a potent antagonist of the GABA-A receptor, which is the main inhibitory receptor in the central nervous system.1.0]hexanyl)propan-1-amine.

Mechanism of Action

(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine is a competitive antagonist of the GABA-A receptor, which means that it binds to the same site as GABA and prevents its binding. GABA-A receptors are pentameric ion channels that are composed of several subunits, including α, β, and γ subunits. (2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine binds to the α subunit of the receptor, which is responsible for the binding of GABA. By blocking the GABA-A receptor, (2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine can increase neuronal excitability and induce seizures and convulsions.
Biochemical and Physiological Effects:
(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine has several biochemical and physiological effects, including the induction of seizures and convulsions, the disruption of GABAergic neurotransmission, and the modulation of neuronal excitability. (2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine can also affect the release of other neurotransmitters, such as glutamate and dopamine, which can have downstream effects on behavior and cognition.

Advantages and Limitations for Lab Experiments

(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine has several advantages for lab experiments, including its potency and selectivity for the GABA-A receptor, its ability to induce seizures and convulsions, and its well-established role in the study of GABAergic neurotransmission. However, (2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine also has several limitations, including its potential toxicity and the need for careful dosing and handling. Additionally, (2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine can have off-target effects on other receptors and neurotransmitters, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of (2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine, including the development of more selective and potent GABA-A receptor antagonists, the exploration of the role of GABAergic neurotransmission in neurological disorders, and the investigation of the downstream effects of (2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine on behavior and cognition. Additionally, (2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine can be used in combination with other compounds, such as GABA agonists or modulators of other neurotransmitter systems, to better understand the complex interactions between different neurotransmitters and their receptors.

Synthesis Methods

(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine can be synthesized from the alkaloid strychnine, which is found in the seeds of the Strychnos nux-vomica tree. The synthesis involves several steps, including the reduction of strychnine to 21,22-dihydrostrychnine, followed by the formation of the bicyclic ring system and the introduction of the amine group. The final product is obtained through purification and isolation.

Scientific Research Applications

(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine is commonly used in scientific research to study the effects of GABAergic neurotransmission. This compound is a potent antagonist of the GABA-A receptor, which is the main inhibitory receptor in the central nervous system. By blocking the GABA-A receptor, (2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine can induce seizures and convulsions, which can be used to study the mechanisms of epilepsy and other neurological disorders. (2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine can also be used to study the role of GABAergic neurotransmission in learning and memory, anxiety, and addiction.

properties

IUPAC Name

(2S)-2-(2-bicyclo[3.1.0]hexanyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-6(5-10)8-3-2-7-4-9(7)8/h6-9H,2-5,10H2,1H3/t6-,7?,8?,9?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFQZPVXILPTSZ-LJSVPSOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCC2C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1CCC2C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.